

In-Depth Technical Guide: 6-(Trifluoromethyl)pyridine-2-carbaldehyde

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Compound of Interest

Compound Name: 6-(Trifluoromethyl)pyridine-2-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-(Trifluoromethyl)pyridine-2-carbaldehyde**, a key building block in medicinal chemistry. The document details its chemical identity, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Properties

6-(Trifluoromethyl)pyridine-2-carbaldehyde is a substituted pyridine derivative recognized for its utility as a synthetic intermediate in the creation of complex pharmaceutical agents. The presence of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, making it a valuable moiety in drug design.

Property	Value	Reference
IUPAC Name	6-(Trifluoromethyl)pyridine-2-carbaldehyde	N/A
Synonyms	6-(Trifluoromethyl)-2-pyridinecarboxaldehyde, 6-(Trifluoromethyl)picolinaldehyde	[1][2]
CAS Number	131747-65-4	[1][2]
Molecular Formula	C ₇ H ₄ F ₃ NO	[1][2]
Molecular Weight	175.11 g/mol	[1][2]
Appearance	Powder or crystals	[1][2]
Storage Temperature	2-8°C	[1][2]

Synthesis

A primary route for the synthesis of **6-(Trifluoromethyl)pyridine-2-carbaldehyde** involves the oxidation of its corresponding alcohol, (6-(trifluoromethyl)pyridin-2-yl)methanol. This common and effective method utilizes an oxidizing agent such as manganese dioxide (MnO₂) in a suitable solvent.[3]

Experimental Protocol: Synthesis via Oxidation

Objective: To synthesize **6-(Trifluoromethyl)pyridine-2-carbaldehyde** by oxidizing (6-(trifluoromethyl)pyridin-2-yl)methanol. This protocol is adapted from the synthesis of the isomeric 6-(Trifluoromethyl)pyridine-3-carbaldehyde.[3]

Materials:

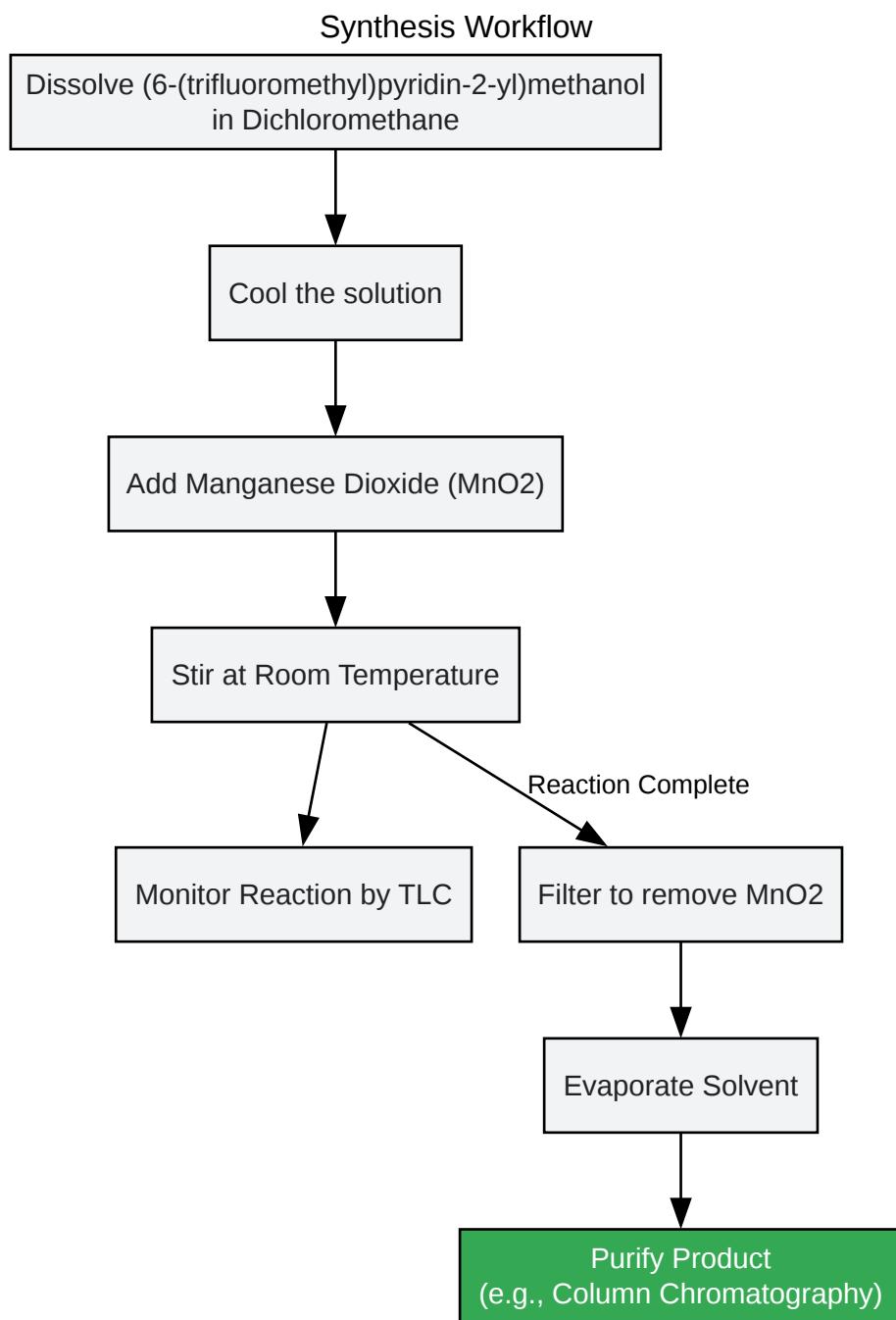
- (6-(Trifluoromethyl)pyridin-2-yl)methanol
- Manganese dioxide (MnO₂)
- Dichloromethane (DCM)

- Round-bottom flask
- Magnetic stirrer
- Filtration apparatus
- Rotary evaporator

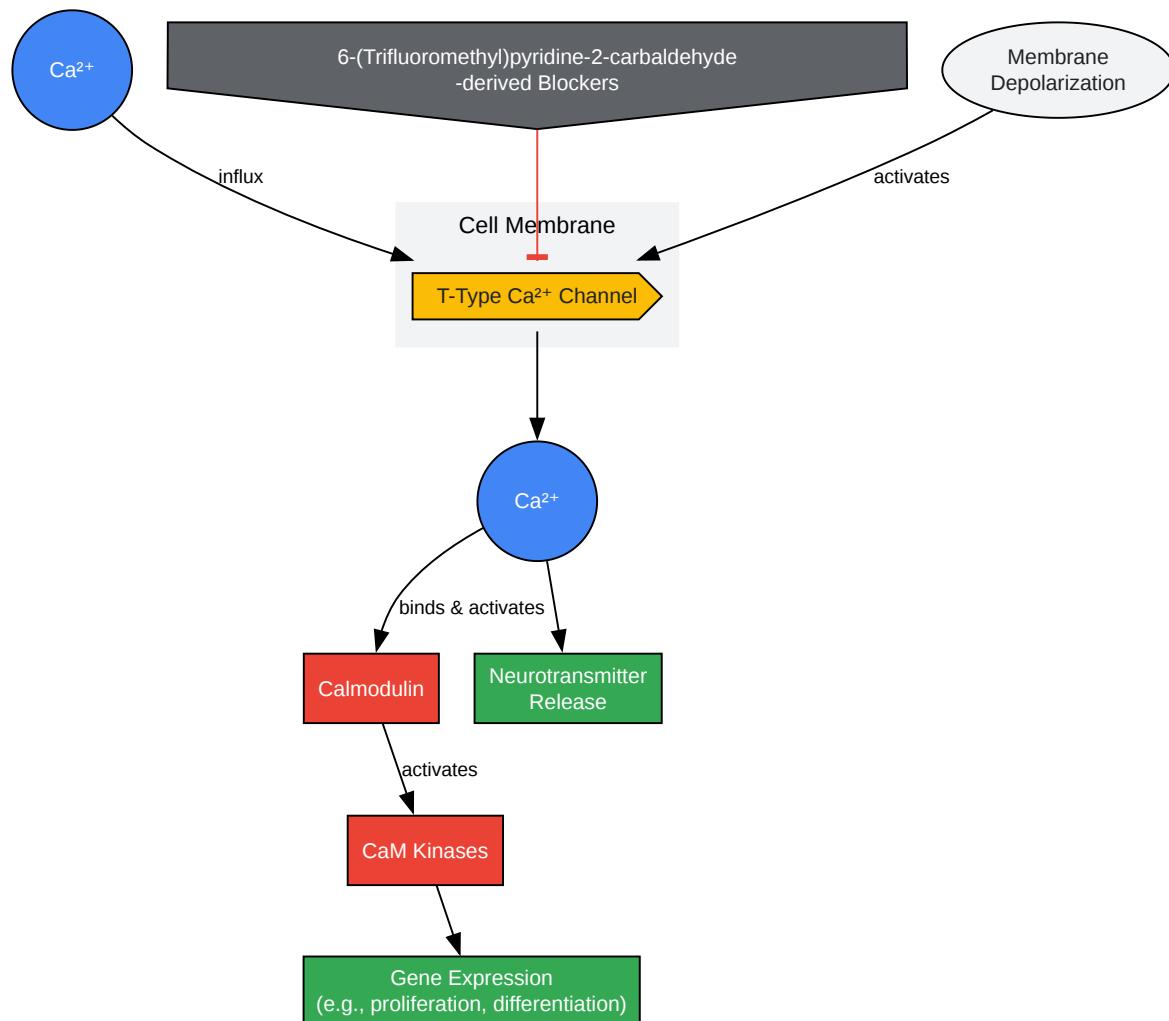
Procedure:

- Dissolve (6-(Trifluoromethyl)pyridin-2-yl)methanol in dichloromethane (DCM) in a round-bottom flask and cool the solution.[3]
- Add manganese dioxide to the cooled solution.[3]
- Stir the reaction mixture at room temperature. The progress of the oxidation can be monitored by thin-layer chromatography (TLC).[3]
- Upon completion of the reaction, remove the solid manganese dioxide by filtration.[3]
- Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude **6-(Trifluoromethyl)pyridine-2-carbaldehyde**.[3]
- The crude product can be further purified by techniques such as column chromatography or recrystallization to achieve the desired purity.

Logical Workflow for Synthesis:



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